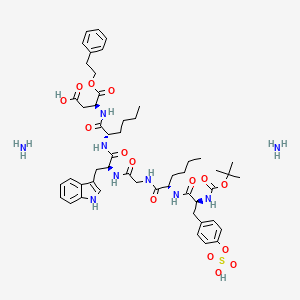

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-OEtPh.2NH3

Description

JMV180 est un analogue peptidique synthétique de la cholécystokinine, une hormone gastro-intestinale. Il est connu pour sa capacité à distinguer les récepteurs de la cholécystokinine à haute affinité des récepteurs à faible affinité . Le composé a une formule moléculaire de C55H72N8O18S et un poids moléculaire de 1165.28 g/mol .

Propriétés

Formule moléculaire |

C51H73N9O15S |

|---|---|

Poids moléculaire |

1084.2 g/mol |

Nom IUPAC |

azane;(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |

InChI |

InChI=1S/C51H67N7O15S.2H3N/c1-6-8-18-38(55-47(64)40(58-50(67)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(68,69)70)45(62)53-31-43(59)54-41(28-34-30-52-37-20-14-13-17-36(34)37)48(65)56-39(19-9-7-2)46(63)57-42(29-44(60)61)49(66)71-26-25-32-15-11-10-12-16-32;;/h10-17,20-24,30,38-42,52H,6-9,18-19,25-29,31H2,1-5H3,(H,53,62)(H,54,59)(H,55,64)(H,56,65)(H,57,63)(H,58,67)(H,60,61)(H,68,69,70);2*1H3/t38-,39-,40-,41-,42-;;/m0../s1 |

Clé InChI |

NKUXFWRTWZIEIT-IKSUPOOSSA-N |

SMILES isomérique |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C.N.N |

SMILES canonique |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C.N.N |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

JMV180 est synthétisé par synthèse peptidique en phase solide. Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les étapes clés comprennent:

Couplage: Les acides aminés sont couplés à l'aide de réactifs comme la dicyclohexylcarbodiimide (DCC) ou la N,N'-diisopropylcarbodiimide (DIC) en présence d'hydroxybenzotriazole (HOBt) ou de 1-hydroxy-7-azabenzotriazole (HOAt).

Déprotection: Les groupes protecteurs sur les acides aminés sont éliminés à l'aide d'acide trifluoroacétique (TFA).

Clivage: Le peptide final est clivé de la résine à l'aide d'un mélange de TFA, d'eau et de piégeurs tels que le triisopropylsilane (TIS).

Méthodes de production industrielle

La production industrielle de JMV180 suit des voies de synthèse similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. La purification du produit final est généralement réalisée par chromatographie liquide haute performance (HPLC).

Analyse Des Réactions Chimiques

Types de réactions

JMV180 subit diverses réactions chimiques, notamment:

Oxydation: Les résidus méthionine dans JMV180 peuvent être oxydés en méthionine sulfoxyde.

Réduction: Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres à l'aide d'agents réducteurs comme le dithiothréitol (DTT).

Substitution: Le peptide peut subir des réactions de substitution à des résidus d'acides aminés spécifiques.

Réactifs et conditions courants

Oxydation: Peroxyde d'hydrogène (H2O2) ou acide performique.

Réduction: Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Réactifs nucléophiles comme l'azide de sodium (NaN3) ou des composés contenant des thiols.

Principaux produits formés

Oxydation: Dérivés de la méthionine sulfoxyde.

Réduction: Peptides contenant des thiols libres.

Substitution: Peptides modifiés avec des résidus d'acides aminés substitués.

Applications De Recherche Scientifique

Mécanisme d'action

JMV180 exerce ses effets en se liant aux récepteurs de la cholécystokinine. Il agit comme un agoniste aux récepteurs à haute affinité et un antagoniste aux récepteurs à très faible affinité. La liaison de JMV180 à ces récepteurs déclenche des voies de signalisation intracellulaires, conduisant à la libération d'ions calcium des réserves intracellulaires. Cette libération de calcium est médiée par la phospholipase C et des mécanismes indépendants de l'inositol trisphosphate (IP3).

Mécanisme D'action

JMV180 exerts its effects by binding to cholecystokinin receptors. It acts as an agonist at high-affinity receptors and an antagonist at very low-affinity receptors . The binding of JMV180 to these receptors triggers intracellular signaling pathways, leading to the release of calcium ions from intracellular stores . This calcium release is mediated by phospholipase C and inositol trisphosphate (IP3)-independent mechanisms .

Comparaison Avec Des Composés Similaires

Composés similaires

Caerulénine: Un autre analogue de la cholécystokinine qui stimule la libération de calcium dans les cellules acineuses pancréatiques.

Octapeptide de cholécystokinine (CCK-8): Un analogue plus court de la cholécystokinine avec des propriétés de liaison aux récepteurs similaires.

Gastrine: Une hormone peptidique ayant des similitudes structurelles avec la cholécystokinine.

Unicité de JMV180

JMV180 est unique en raison de sa capacité à distinguer les récepteurs de la cholécystokinine à haute affinité des récepteurs à faible affinité . Cette propriété en fait un outil précieux pour étudier la pharmacologie des récepteurs et les voies de signalisation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.